molecular formula C9H21IOSi B115104 Tert-butyl-(3-iodopropoxy)-dimethylsilane CAS No. 78878-05-4

Tert-butyl-(3-iodopropoxy)-dimethylsilane

Cat. No. B115104
CAS RN: 78878-05-4
M. Wt: 300.25 g/mol
InChI Key: KTJOZDBANQOLHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl-(3-iodopropoxy)-dimethylsilane (TBDMS) is an organosilicon compound commonly used as a reagent in organic synthesis. It is a versatile reagent used in a variety of applications, such as the synthesis of organic molecules, the protection of organic groups, and the modification of biological molecules. TBDMS is a colorless liquid with a low vapor pressure, and is soluble in many organic solvents.

Scientific Research Applications

Catalytic Applications

  • Palladium-Catalyzed Reactions : A study by Demircan (2014) explored palladium-catalyzed intra/intermolecular cascade cross-couplings incorporating bicyclopropylidene. This research highlights the compound's potential in advanced catalytic reactions.

Protective Agents

  • Protection of Hydroxyl Groups : The tert-butyl-dimethylsilyl derivatives have been used for protecting hydroxyl groups in various chemical syntheses. Corey and Venkateswarlu (1972) detailed the development of such agents, highlighting their stability and utility in complex chemical processes (Corey & Venkateswarlu, 1972).

Spectroscopic Studies

  • Infrared Spectroscopy : Infrared spectra of transition metal alkoxides were studied by Lynch et al. (1964), providing insights into the characteristic absorptions for isopropoxy and butoxide groups, crucial for identifying and characterizing tert-butyl compounds (Lynch et al., 1964).

Chemical Synthesis and Reactivity

  • Synthesis of Silylamines : Bowser and Bringley (1985) explored the preparation of secondary and tertiary tert-butyldimethylsilylamines, showcasing the compound's role in synthesizing distillable liquids with high hydrolysis stability (Bowser & Bringley, 1985).
  • Formation of Novel Compounds : A study by Bouarata et al. (2012) described the preparation of novel compounds using tert-butyl-(3-iodopropoxy)-dimethylsilane, highlighting its role in the synthesis of complex organic molecules (Bouarata et al., 2012).

Applications in Organic Chemistry

  • Palladium-Catalyzed Decompositions : Research by Maas et al. (1994) investigated the palladium(II)-catalyzed decomposition of a silane derivative, contributing to the understanding of its reactivity in organic syntheses (Maas et al., 1994).

Antioxidant Properties

  • Study on Antioxidants : The metabolism and antioxidant properties of tert-butyl compounds have been studied, as detailed by Armstrong and Wattenberg (1985). This research contributes to understanding the biological effects of such compounds (Armstrong & Wattenberg, 1985).

Pharmaceutical Applications

  • Synthesis of Antibiotics : Kukla et al. (2020) synthesized antibacterial natural products from tert-butyl-(3-iodophenoxy)dimethylsilane, revealing its potential in developing antimicrobial agents (Kukla et al., 2020).

Drug Cytotoxicity Enhancement

  • Enhancement of Drug Cytotoxicity : Donadel et al. (2005) studied the role of the tert-butyl dimethyl silyl group in enhancing drug cytotoxicity against human tumor cells, indicating its potential in cancer treatment (Donadel et al., 2005).

Battery Technology

  • Overcharge Protection in Batteries : Zhang and Amine (2010) synthesized 3,5-di-tert-butyl-1,2-dimethoxybenzene, a related compound, for overcharge protection in lithium-ion batteries, demonstrating the compound's application in energy storage technologies (Zhang & Amine, 2010).

Safety And Hazards

Tert-butyl(3-iodopropoxy)diphenylsilane should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area .

properties

IUPAC Name

tert-butyl-(3-iodopropoxy)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21IOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJOZDBANQOLHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21IOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452308
Record name tert-butyl-(3-iodopropoxy)-dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl-(3-iodopropoxy)-dimethylsilane

CAS RN

78878-05-4
Record name tert-butyl-(3-iodopropoxy)-dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tert-butyl-(3-iodopropoxy)-dimethylsilane
Reactant of Route 2
Reactant of Route 2
Tert-butyl-(3-iodopropoxy)-dimethylsilane
Reactant of Route 3
Reactant of Route 3
Tert-butyl-(3-iodopropoxy)-dimethylsilane
Reactant of Route 4
Tert-butyl-(3-iodopropoxy)-dimethylsilane
Reactant of Route 5
Tert-butyl-(3-iodopropoxy)-dimethylsilane
Reactant of Route 6
Tert-butyl-(3-iodopropoxy)-dimethylsilane

Citations

For This Compound
29
Citations
J Boonsompat, A Padwa - The Journal of Organic Chemistry, 2011 - ACS Publications
Using an intramolecular [4 + 2] cycloaddition/rearrangement cascade of 3-(1,4-dioxaspiro[4.4]non-7-en-7-yl)-N-furan-2-ylpropionamide (23) as the key step, the BCD core of the …
Number of citations: 44 pubs.acs.org
A Fürstner, M Bonnekessel, JT Blank… - … A European Journal, 2007 - Wiley Online Library
A convergent total synthesis of the antibiotic macrolide myxovirescin A 1 (1) is described that is largely based on reagent‐ and catalyst‐controlled transformations. This includes a highly …
GL Tian, CJ Hsieh, M Taylor, JY Lee, AA Riad… - European Journal of …, 2023 - Elsevier
The difference in the secondary binding site (SBS) between the dopamine 2 receptor (D 2 R) and dopamine 3 receptor (D 3 R) has been used in the design of compounds displaying …
Number of citations: 4 www.sciencedirect.com
WH Jung, C Harrison, Y Shin, JH Fournier… - Journal of medicinal …, 2007 - ACS Publications
The structure−activity relationship of the crucial C16 region of (−)-dictyostatin was established through total synthesis of analogs followed by detailed biological characterization. A …
Number of citations: 66 pubs.acs.org
Y Sasaki, A Niida, T Tsuji, A Shigenaga… - The Journal of …, 2006 - ACS Publications
In peptides and proteins, the peptide bond between an amino acid and proline exists as an equilibrium mixture of the cis-imide and trans-imide due to the low energy barrier in their …
Number of citations: 31 pubs.acs.org
C Samorì, A Guerrini, G Varchi, G Fontana… - Journal of medicinal …, 2009 - ACS Publications
The synthesis, biological activity, and molecular modeling studies of C-ring-modified camptothecins are reported. A general synthetic protocol, based on “C-5 camptothecin (C-5-CPT) …
Number of citations: 26 pubs.acs.org
WH Jung - 2008 - search.proquest.com
(–)-Dictyostatin, isolated from a marine sponge, shows potent cancer cell antiproliferative activity by stabilizing microtubules. Following the structure proof of dictyostatin, efforts have …
Number of citations: 3 search.proquest.com
S Caplan - 2019 - d-scholarship.pitt.edu
This thesis describes the first total syntheses of divergolides E and H. Construction of the core bridged bicyclic acetal unit was accomplished using a hetero-Diels–Alder (HDA) reaction …
Number of citations: 2 d-scholarship.pitt.edu
C Gröst, T Berg - Organic & Biomolecular Chemistry, 2015 - pubs.rsc.org
We present the concept, synthesis, and kinetic characterization of PYRROC as the first functionalized cycloalkyne which cannot form isomers in the reaction with azides. In aqueous …
Number of citations: 41 pubs.rsc.org
MG Banwell, DW Lupton, AC Willis - Australian journal of …, 2005 - CSIRO Publishing
As part of ongoing studies directed towards the construction of the anti-cancer agent vinblastine (1), the related but structurally less complex natural product aspidospermidine (3) has …
Number of citations: 45 www.publish.csiro.au

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.